Methanone, (3,4-dipropoxyphenyl)phenyl-

Description

Contextualization within the Diaryl Ketone Class of Organic Compounds

Methanone, (3,4-dipropoxyphenyl)phenyl- belongs to the diaryl ketone class of organic compounds. ontosight.ai Ketones are defined by the presence of a carbonyl group (C=O), where the carbonyl carbon is bonded to two other carbon atoms. britannica.comteachy.ai In the case of diaryl ketones, these two carbon atoms are part of aromatic rings (aryl groups). britannica.com

The defining feature of ketones is the carbonyl functional group, which consists of a carbon atom double-bonded to an oxygen atom. openochem.orgwikipedia.org This group is highly polar due to the difference in electronegativity between carbon and oxygen, resulting in a partial positive charge on the carbon and a partial negative charge on the oxygen. openochem.orgwikipedia.org This inherent polarity is the primary driver of the chemical reactivity of ketones, making the carbonyl carbon an electrophilic site susceptible to attack by nucleophiles (electron-rich species). britannica.comwikipedia.org

Diaryl ketones, as a subclass, are generally more stable than their aliphatic counterparts due to the electronic effects of the attached aromatic rings. They are important intermediates in organic synthesis, often serving as precursors for a wide variety of more complex structures. britannica.com Their synthesis is frequently achieved through methods like Friedel-Crafts acylation. britannica.combritannica.com

Structural Characteristics and Nomenclature of Methanone, (3,4-dipropoxyphenyl)phenyl-

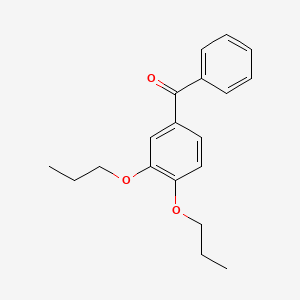

The structure of Methanone, (3,4-dipropoxyphenyl)phenyl- is characterized by a central ketone functional group. This carbonyl group is connected to two aryl substituents: a phenyl ring on one side and a 3,4-dipropoxyphenyl ring on the other. ontosight.ai The latter is a benzene (B151609) ring substituted with two propoxy groups (-OCH₂CH₂CH₃) at the 3 and 4 positions. ontosight.ai The geometry around the sp²-hybridized carbonyl carbon is trigonal planar, with bond angles of approximately 120°. wikipedia.org

The systematic IUPAC name for this compound is Methanone, (3,4-dipropoxyphenyl)phenyl- . An alternative, commonly used name is 3,4-dipropoxybenzophenone . Its unique structure is registered under the CAS (Chemical Abstracts Service) number 123769-53-9 .

Table 1: Chemical Identity and Properties of Methanone, (3,4-dipropoxyphenyl)phenyl-

| Identifier | Value |

| IUPAC Name | Methanone, (3,4-dipropoxyphenyl)phenyl- |

| Common Name | 3,4-dipropoxybenzophenone |

| CAS Number | 123769-53-9 |

| Chemical Formula | C₂₁H₂₆O₃ ontosight.ai |

| Molecular Weight | 326.43 g/mol |

| Class | Diaryl Ketone ontosight.ai |

Overview of Research Significance as a Chemical Scaffold and Intermediate

In the context of organic synthesis, Methanone, (3,4-dipropoxyphenyl)phenyl- is primarily valued as a chemical intermediate and a molecular scaffold.

A chemical intermediate is a molecule that is formed in a transient step of a chemical reaction and is subsequently converted into the final product. Such intermediates are fundamental building blocks for constructing more elaborate molecules. The diaryl ketone structure of this compound, with its reactive carbonyl center and modifiable aromatic rings, makes it a useful precursor in multi-step synthetic pathways for producing pharmaceuticals and agrochemicals. ontosight.ai The strategic use of such intermediates can lead to more efficient and selective chemical processes.

The concept of a chemical scaffold refers to the core structural framework of a molecule, which is typically composed of its ring systems and the linkers connecting them. acs.org In drug discovery and materials science, a significant portion of known organic compounds are based on a surprisingly small number of common scaffolds. acs.org The (3,4-dipropoxyphenyl)phenyl-methanone framework serves as a versatile scaffold. Researchers can introduce a variety of substituents onto this core structure, particularly by targeting the reactive carbonyl group or the aromatic rings, to generate a library of new compounds with diverse properties. chemistryviews.org This "scaffold approach" is a powerful strategy in synthetic chemistry for creating novel molecules with specific biological or material functions. chemistryviews.orggeorgiasouthern.edu The unique electronic and steric properties imparted by the dipropoxy-substituted ring make this scaffold particularly useful for targeted applications. ontosight.ai

Structure

2D Structure

3D Structure

Properties

CAS No. |

123769-53-9 |

|---|---|

Molecular Formula |

C19H22O3 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

(3,4-dipropoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C19H22O3/c1-3-12-21-17-11-10-16(14-18(17)22-13-4-2)19(20)15-8-6-5-7-9-15/h5-11,14H,3-4,12-13H2,1-2H3 |

InChI Key |

DSLQERVRCPYMRC-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)OCCC |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Diaryl Ketones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, with electron-withdrawing groups generally causing a downfield shift (higher ppm) and electron-donating groups an upfield shift (lower ppm). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, providing valuable information about the connectivity of the carbon skeleton.

For a compound like (3,4-dipropoxyphenyl)phenyl-methanone, one would expect to see distinct signals for the aromatic protons on both the phenyl and the 3,4-dipropoxyphenyl rings. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet in the range of δ 7.4-7.8 ppm. The protons on the 3,4-disubstituted ring would show a more defined pattern, likely consisting of a doublet, a singlet-like signal, and a doublet of doublets, reflecting their specific positions and couplings. The aliphatic protons of the two propoxy groups would appear further upfield. The methylene (B1212753) protons adjacent to the oxygen atoms (-OCH₂-) would be expected around δ 3.9-4.1 ppm as triplets, while the central methylene protons (-CH₂-) would likely resonate around δ 1.8-2.0 ppm as sextets, and the terminal methyl protons (-CH₃) would appear as triplets around δ 1.0-1.2 ppm.

To illustrate, let's consider the ¹H NMR data for the related compound, (4-methoxyphenyl)(phenyl)methanone. rsc.org The spectrum shows signals for the aromatic protons between δ 6.94 and 7.84 ppm. rsc.org The methoxy (B1213986) group (-OCH₃) appears as a singlet at δ 3.88 ppm. rsc.org

| Proton Type | Expected Chemical Shift (δ) for (3,4-dipropoxyphenyl)phenyl-methanone | Illustrative ¹H NMR Data for (4-Methoxyphenyl)(phenyl)methanone rsc.org |

| Phenyl-H | ~ 7.4-7.8 ppm (m) | 7.40-7.84 ppm (m, 7H) |

| 3,4-Disubstituted Phenyl-H | ~ 6.9-7.5 ppm (m) | 6.94-6.97 ppm (m, 2H) |

| -OCH₂- | ~ 3.9-4.1 ppm (t) | N/A |

| -CH₂- | ~ 1.8-2.0 ppm (sextet) | N/A |

| -CH₃ | ~ 1.0-1.2 ppm (t) | N/A |

| -OCH₃ | N/A | 3.88 ppm (s, 3H) |

Carbon-13 (¹³C) NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of a carbon signal is indicative of its hybridization and electronic environment. Carbonyl carbons, such as the one in the ketone group of diaryl ketones, are particularly deshielded and appear far downfield, typically in the range of δ 190-200 ppm. Aromatic carbons resonate in the range of δ 110-160 ppm, while aliphatic carbons appear further upfield.

For (3,4-dipropoxyphenyl)phenyl-methanone, the carbonyl carbon would be expected around δ 195-197 ppm. The carbon atoms of the two aromatic rings would produce a series of signals in the aromatic region, with the oxygen-substituted carbons appearing at lower field. The aliphatic carbons of the propoxy groups would be found in the upfield region of the spectrum.

As an example, the ¹³C NMR spectrum of (4-methoxyphenyl)(phenyl)methanone shows the carbonyl carbon at δ 195.6 ppm. rsc.org The aromatic carbons resonate between δ 113.6 and 163.2 ppm, and the methoxy carbon appears at δ 55.5 ppm. rsc.org

| Carbon Type | Expected Chemical Shift (δ) for (3,4-dipropoxyphenyl)phenyl-methanone | Illustrative ¹³C NMR Data for (4-Methoxyphenyl)(phenyl)methanone rsc.org |

| C=O | ~ 195-197 ppm | 195.6 ppm |

| Aromatic C-O | ~ 148-154 ppm | 163.2 ppm |

| Aromatic C-H & C-C | ~ 110-138 ppm | 113.6, 128.2, 129.8, 130.1, 131.9, 132.6, 138.3 ppm |

| -OCH₂- | ~ 69-71 ppm | N/A |

| -CH₂- | ~ 22-24 ppm | N/A |

| -CH₃ | ~ 10-12 ppm | N/A |

| -OCH₃ | N/A | 55.5 ppm |

Two-Dimensional NMR Methodologies

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the complete structural connectivity of a molecule. A COSY spectrum reveals correlations between coupled protons, allowing for the tracing of proton networks within the molecule. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing unambiguous assignment of protonated carbons. For a molecule like (3,4-dipropoxyphenyl)phenyl-methanone, these techniques would definitively link the aliphatic protons of the propoxy groups to their corresponding carbons and confirm the connectivity of the protons on the aromatic rings.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. This precision allows for the determination of the elemental composition of a molecule, as the exact mass of an ion is unique to its specific combination of isotopes. For (3,4-dipropoxyphenyl)phenyl-methanone (C₂₁H₂₄O₃), HRMS would be able to confirm this molecular formula by providing a measured mass that is extremely close to the calculated theoretical mass. For instance, HRMS analysis of a complex organic molecule can yield a molecular ion peak with a measured mass that allows for the confident assignment of its molecular formula. mdpi.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information by revealing how a molecule breaks apart. In the case of diaryl ketones, characteristic fragmentation patterns often involve the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of benzoyl and substituted benzoyl cations.

For (3,4-dipropoxyphenyl)phenyl-methanone, one would anticipate the fragmentation to yield key ions corresponding to the phenylcarbonyl cation and the 3,4-dipropoxybenzoyl cation. Further fragmentation of the dipropoxy-substituted fragment could involve the loss of propylene (B89431) or propanol. The study of fragmentation patterns of related compounds, such as substituted cathinones, reveals characteristic losses of neutral groups. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectrum is generated that acts as a molecular fingerprint. The absorption bands in the spectrum correspond to the vibrational frequencies of the bonds within the molecule.

For a diaryl ketone like Methanone, (3,4-dipropoxyphenyl)phenyl- , the IR spectrum is characterized by several key absorption bands that confirm the presence of its constituent functional groups. While a specific spectrum for this exact compound is not publicly available, the expected characteristic peaks can be predicted based on the analysis of similar benzophenone (B1666685) derivatives. tandfonline.comresearchgate.netresearchgate.netnih.gov

The most prominent feature in the IR spectrum of a diaryl ketone is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). For many substituted benzophenones, this peak typically appears in the region of 1630-1670 cm⁻¹. researchgate.netdatapdf.com The conjugation of the carbonyl group with the two aromatic rings slightly lowers its stretching frequency compared to non-conjugated ketones.

Other significant absorptions include those for the C-O-C (ether) linkages of the propoxy groups and the various vibrations of the aromatic rings. The aryl-alkyl ether C-O stretching vibrations are expected to produce strong bands in the 1250-1200 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions. The C-H stretching vibrations of the aromatic rings typically appear as a group of weak to medium bands just above 3000 cm⁻¹, while the C-H stretching of the aliphatic propyl chains will be observed just below 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings usually give rise to several bands in the 1600-1450 cm⁻¹ region. nih.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for Methanone, (3,4-dipropoxyphenyl)phenyl-

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960-2870 | C-H Stretch | Aliphatic (Propyl) |

| ~1660 | C=O Stretch | Diaryl Ketone |

| ~1600, 1585, 1500, 1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch (Asymmetric) | Aryl-Alkyl Ether |

| ~1040 | C-O Stretch (Symmetric) | Aryl-Alkyl Ether |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the elemental composition of a pure compound. It determines the mass percentage of each element present in the sample. This experimental data is then compared with the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and purity.

For Methanone, (3,4-dipropoxyphenyl)phenyl- , with the molecular formula C₂₁H₂₄O₃, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available, the results for newly synthesized benzophenone analogues are routinely confirmed by this method, with acceptable deviations typically being within ±0.4% of the theoretical values. datapdf.comcapes.gov.br This serves to confirm that the correct empirical and molecular formula has been assigned to the synthesized product.

Table 2: Elemental Analysis Data for Methanone, (3,4-dipropoxyphenyl)phenyl- (C₂₁H₂₄O₃)

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 77.75 |

| Hydrogen | H | 7.46 |

| Oxygen | O | 14.79 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the separation of components in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) are particularly well-suited for the analysis of benzophenone derivatives. nih.govnih.govmtc-usa.comrsc.org

Purity assessment for Methanone, (3,4-dipropoxyphenyl)phenyl- would typically involve a reversed-phase HPLC method. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. For benzophenone derivatives, a common mobile phase consists of a mixture of acetonitrile (B52724) and water, often with a small amount of acid (like formic acid) to improve peak shape. nih.govmtc-usa.com The sample is dissolved in a suitable solvent and injected into the HPLC system. As the mobile phase flows through the column, the compound is separated from any impurities. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific chromatographic conditions.

A UV detector is commonly used for the analysis of benzophenones, as the aromatic rings and carbonyl group are strong chromophores. mtc-usa.com The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. For a high-purity sample, the chromatogram should show a single, sharp, and symmetrical peak with a minimal presence of other peaks. The development of such methods is crucial for quality control and ensuring the reliability of research findings. nih.govrsc.org

Structure Activity Relationship Sar Studies in Diaryl Ketone Chemistry

Elucidating the Influence of Substitution Patterns on Molecular Functionality

The arrangement of substituents on an aromatic ring is a determining factor in the molecule's biological activity and chemical reactivity. nih.gov In electrophilic aromatic substitution reactions, the rate of reaction and the position of attack by an incoming electrophile are the two primary effects influenced by pre-existing substituents. nih.gov Groups that donate electrons to the aromatic ring tend to accelerate these reactions, making the ring "activated," while electron-withdrawing groups slow the reaction down, "deactivating" the ring. nih.govacs.org

Impact of Aromatic Ring Substituents on Electronic and Steric Properties

Substituents on an aromatic ring modify its properties through a combination of electronic and steric effects. Electronic effects alter the electron distribution in the ring, while steric effects relate to the physical size and bulk of the substituent group. chemrxiv.org

Electronic Effects: The two propoxy groups on the phenyl ring in Methanone, (3,4-dipropoxyphenyl)phenyl- are potent electron-donating groups (EDGs). This is primarily due to the resonance effect (+R), where the lone pair of electrons on the oxygen atoms can delocalize into the aromatic π-system. nih.gov This donation of electron density increases the ring's reactivity towards electrophiles. nih.gov The central carbonyl group (ketone), conversely, acts as an electron-withdrawing group and a spin-orbit coupling agent, which can facilitate intersystem crossing between singlet and triplet states. researchgate.net The interplay between the electron-donating dipropoxy substituents and the electron-withdrawing ketone bridge defines the electronic landscape of the entire molecule.

Steric Effects: Steric effects involve the spatial congestion caused by substituents, which can influence both reactivity and the ability of a molecule to adopt a specific conformation. chemrxiv.org The propoxy groups are bulkier than smaller alkoxy groups like methoxy (B1213986) or simple hydroxyl groups. This increased steric hindrance can affect the planarity of the molecule, influencing the conjugation between the phenyl rings and the central ketone. It can also play a crucial role in receptor binding, where a precise fit is often required. The bulkiness of the propoxy groups might prevent the molecule from fitting into a binding pocket that could accommodate a smaller analogue, or it could provide a more favorable interaction in a larger, more open pocket.

A quantitative structure-activity relationship (QSAR) model for a series of diarylcyclopentene derivatives indicated that the presence of hydroxyl and methoxy groups at the R position on the diaryl moiety was important for improving prostaglandin (B15479496) EP1 receptor antagonist activity. nih.gov This highlights the significance of such substitutions in modulating biological function. nih.gov

The Role of the Dipropoxy Moiety in Modulating Molecular Interactions

The dipropoxy moiety, consisting of two -O-CH₂CH₂CH₃ groups, is instrumental in defining how Methanone, (3,4-dipropoxyphenyl)phenyl- interacts with its environment at a molecular level. These interactions are fundamental to its biological activity and physical properties.

The primary contributions of the dipropoxy groups are:

Hydrophobic Interactions : The two propyl chains are nonpolar and contribute significantly to the molecule's lipophilicity (fat-solubility). This increased hydrophobicity can enhance the molecule's ability to cross cell membranes and can lead to strong hydrophobic interactions within the binding pockets of proteins, which often contain nonpolar amino acid residues. researchgate.net The sequestration of nonpolar groups away from water is a primary thermodynamic driving force in protein-ligand binding. sigmaaldrich.com

Hydrogen Bonding : The oxygen atom in each propoxy group possesses lone electron pairs, allowing them to act as hydrogen bond acceptors. researchgate.net This capability can be critical for anchoring the molecule within a specific site on a biological target, such as an enzyme or receptor, through the formation of hydrogen bonds with suitable donor groups (e.g., -NH or -OH) on the protein. researchgate.netnih.gov

Van der Waals Forces : The extended propyl chains also increase the surface area available for weaker, non-specific van der Waals interactions, which collectively can contribute significantly to binding affinity.

Studies on related phenolic compounds have shown that interactions can be complex, involving a combination of covalent and non-covalent forces, including hydrogen bonding, to form complexes with other molecules. nih.gov The dipropoxy groups provide a combination of flexibility and specific interaction points that can be fine-tuned to achieve desired biological or material properties.

Comparative Analysis with Related Diaryl Ketone Derivatives (e.g., Benzophenones)

To understand the unique properties of Methanone, (3,4-dipropoxyphenyl)phenyl- , it is useful to compare it with structurally related diaryl ketones, such as the parent compound Benzophenone (B1666685) and its methoxy-substituted analogues. The key differences arise from the nature and number of the alkoxy substituents.

| Feature | Methanone, (3,4-dipropoxyphenyl)phenyl- | (3,4-dimethoxyphenyl)(phenyl)methanone | Benzophenone |

| Substituents | Two propoxy groups at C3 and C4 | Two methoxy groups at C3 and C4 | No substituents |

| Electronic Effect of Substituents | Strong electron-donating (+R effect) from two propoxy groups | Strong electron-donating (+R effect) from two methoxy groups | Neutral (H atom) |

| Relative Lipophilicity (Predicted) | High, due to two C₃H₇ alkyl chains | Moderate, due to two CH₃ alkyl chains | Low |

| Potential for H-Bonding | Two oxygen atoms as H-bond acceptors | Two oxygen atoms as H-bond acceptors | One carbonyl oxygen as an H-bond acceptor |

| Steric Hindrance | Significant, from two propoxy groups | Moderate, from two methoxy groups | Minimal |

This comparison illustrates a clear structure-activity trend. As the alkoxy substituents are added and their chain length increases from hydrogen (Benzophenone ) to methoxy ((3,4-dimethoxyphenyl)(phenyl)methanone ) to propoxy, the molecule becomes more electron-rich and significantly more lipophilic. While Benzophenone derivatives are known to be useful in applications like organic light-emitting diodes (OLEDs), the addition of electron-donating groups can tune these electronic properties. The increased steric bulk of the propoxy groups in the target compound would also be expected to influence its crystal packing and conformation compared to the smaller analogues.

Computational and Predictive SAR Approaches in Diaryl Ketone Design

In modern drug discovery and materials science, computational methods are indispensable for predicting the properties of novel compounds and guiding synthetic efforts. For a molecule like Methanone, (3,4-dipropoxyphenyl)phenyl- , where extensive experimental data may not be available, these predictive approaches are particularly valuable.

Key computational methods include:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model using a training set of known diaryl ketones, one could predict the activity of the dipropoxy derivative. For instance, 2D-QSAR and 3D-QSAR studies on diarylpentenedione systems have provided insights into the importance of specific functional groups for anti-inflammatory activity. chemrxiv.org

Molecular Modeling and Docking : These techniques use computer software to build three-dimensional models of molecules and simulate their interaction with a biological target. One could dock Methanone, (3,4-dipropoxyphenyl)phenyl- into the active site of a target enzyme to predict its binding mode, affinity, and the specific interactions formed by the dipropoxy moiety.

Pharmacophore Mapping : This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond acceptors, hydrophobic centers) required for biological activity. A pharmacophore model derived from active diaryl ketone analogues could be used to assess whether the dipropoxy compound fits the required spatial arrangement of features. chemrxiv.org

These computational tools allow researchers to prioritize the synthesis of the most promising compounds, saving time and resources. They help to build a deeper understanding of the structure-activity landscape and to rationally design new diaryl ketone derivatives with enhanced potency, selectivity, or desired physical properties. researchgate.net

Mechanistic Investigations of Reactions and Functional Pathways Involving Diaryl Ketones

Reaction Mechanisms in the Synthesis of Diaryl Ketone Derivatives

The synthesis of diaryl ketones such as (3,4-dipropoxyphenyl)phenyl-methanone is most commonly achieved through Friedel-Crafts acylation. byjus.comsigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.comsigmaaldrich.com

The established mechanism for the Friedel-Crafts acylation proceeds through several key steps:

Formation of the Acylium Ion: The reaction is initiated by the interaction between the Lewis acid catalyst and the acylating agent (e.g., benzoyl chloride). The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion (R-C≡O⁺). masterorganicchemistry.comyoutube.com

Electrophilic Attack: The acylium ion then acts as the electrophile, attacking the electron-rich aromatic ring of the substituted benzene (B151609) (1,2-dipropoxybenzene in this case). The aromaticity of the ring is momentarily disrupted as a cyclohexadienyl cation intermediate, also known as an arenium ion or sigma complex, is formed. byjus.com

Deprotonation and Regeneration of Aromaticity: In the final step, a weak base (such as the AlCl₄⁻ complex formed in the initial step) deprotonates the arenium ion, restoring the aromaticity of the ring. This step also regenerates the Lewis acid catalyst and produces a protonated species that can be neutralized upon workup. byjus.commasterorganicchemistry.com

A key advantage of the Friedel-Crafts acylation for synthesizing ketones is that the product, the diaryl ketone, is generally less reactive than the starting aromatic compound. This deactivation of the product prevents further acylation reactions, thus avoiding poly-acylated byproducts, which can be a challenge in the related Friedel-Crafts alkylation. organic-chemistry.org The reaction between 1,2-dipropoxybenzene (B1595715) and benzoyl chloride would yield the target compound, (3,4-dipropoxyphenyl)phenyl-methanone.

Photophysical Mechanisms in Light-Harvesting Applications

Diaryl ketones, including (3,4-dipropoxyphenyl)phenyl-methanone, possess distinct photophysical properties that make them suitable for applications in light-harvesting and photochemistry. These properties are governed by the dynamics of electron transfer and the processes of light absorption and emission. The presence of electron-donating alkoxy groups, such as the dipropoxy substituents on one of the phenyl rings, can significantly modulate these photophysical characteristics. acs.org

Electron Transfer Dynamics

Upon absorption of light, diaryl ketones are promoted from their ground electronic state (S₀) to an excited singlet state (S₁). A key feature of benzophenone-type molecules is their high efficiency in undergoing intersystem crossing (ISC) from the singlet excited state to a longer-lived triplet excited state (T₁). nih.govresearchgate.net This process involves a change in electron spin, which is typically a "forbidden" transition but is relatively efficient in these molecules. libretexts.org

The nature of the lowest excited triplet state, whether it is n-π* or π-π, is crucial in determining the subsequent photochemical pathways. For many benzophenones, the lowest triplet state is of n-π character, involving an electron from a non-bonding orbital on the carbonyl oxygen being promoted to an anti-bonding π* orbital of the carbonyl group. This n-π* triplet state is known to be highly reactive in hydrogen abstraction reactions.

However, the introduction of electron-donating substituents, like the propoxy groups in (3,4-dipropoxyphenyl)phenyl-methanone, can influence the energy levels of the excited states. These groups increase the electron density of the aromatic ring, which can lower the energy of the π-π* excited state. acs.org If the π-π* state is lowered sufficiently, it can become the lowest energy triplet state, which is generally less reactive in hydrogen abstraction but can still efficiently participate in energy transfer and electron transfer processes. In the context of light-harvesting, the long lifetime of the triplet state allows for efficient energy transfer to other molecules or for the initiation of electron transfer reactions, where the excited diaryl ketone can act as either an electron donor or acceptor depending on the reaction partner.

Light Absorption and Emission Processes

The absorption of light by (3,4-dipropoxyphenyl)phenyl-methanone is expected to occur in the ultraviolet (UV) region of the electromagnetic spectrum, a characteristic feature of benzophenone (B1666685) and its derivatives. The absorption spectrum is dominated by π-π* and n-π* transitions. The strong π-π* transitions are responsible for the primary absorption bands, while the weaker, and often obscured, n-π* transition appears at a longer wavelength. nih.gov The presence of the electron-donating dipropoxy groups is likely to cause a bathochromic (red) shift in the absorption spectrum compared to unsubstituted benzophenone, moving the absorption to longer wavelengths. acs.org

Following excitation, the molecule can return to the ground state through several pathways, including non-radiative decay (heat) and radiative decay (light emission). Radiative decay from the excited singlet state (S₁) results in fluorescence , while radiative decay from the excited triplet state (T₁) results in phosphorescence . libretexts.orgubbcluj.rochemistryviews.org

Fluorescence: This process is typically short-lived, with lifetimes in the nanosecond range, as it involves a spin-allowed transition from S₁ to S₀. libretexts.org

Phosphorescence: This is a much slower process, with lifetimes ranging from microseconds to seconds, because it involves a spin-forbidden transition from T₁ to S₀. libretexts.orgubbcluj.ro

For many diaryl ketones, fluorescence is often weak due to the high efficiency of intersystem crossing to the triplet state. Consequently, phosphorescence is a more prominent emission process for these compounds, especially at low temperatures or in rigid media where non-radiative decay pathways are suppressed. ubbcluj.ro The emission spectrum is typically a mirror image of the absorption spectrum, a phenomenon known as the mirror image rule. ubbcluj.ro The specific absorption and emission maxima, as well as the quantum yields of fluorescence and phosphorescence, for (3,4-dipropoxyphenyl)phenyl-methanone would need to be determined experimentally.

Fundamental Molecular Interaction Studies with Biological Targets (e.g., Enzyme Inhibition Mechanisms for Analogues)

Analogues of (3,4-dipropoxyphenyl)phenyl-methanone, particularly other substituted benzophenones, have been the subject of numerous studies investigating their interactions with biological targets, most notably enzymes. These studies are crucial for understanding the structure-activity relationships (SAR) that govern their biological effects, such as enzyme inhibition. nih.govnih.gov

The general structure of a diaryl ketone provides a scaffold that can be chemically modified to achieve specific interactions within the binding sites of enzymes. The two aryl rings and the central carbonyl group can engage in various non-covalent interactions, including:

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor. For instance, in studies of benzophenone inhibitors of p38 MAP kinase, a favorable hydrogen bond between the carbonyl group and the amide hydrogen of a methionine residue in the enzyme's active site was proposed. nih.gov

Hydrophobic Interactions: The phenyl rings can fit into hydrophobic pockets within the enzyme's binding site.

π-π Stacking: Aromatic interactions between the phenyl rings of the inhibitor and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the enzyme are also possible.

The nature and position of substituents on the phenyl rings are critical for determining the potency and selectivity of inhibition. For example, in the development of benzophenone-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, it was found that specific substitutions on one of the phenyl rings were crucial for potent inhibition of both wild-type and mutant forms of the enzyme. nih.govacs.org Similarly, studies on benzophenone derivatives as inhibitors of the multidrug transporter P-glycoprotein have highlighted the importance of lipophilicity and specific substituents in modulating inhibitory activity. acs.org

For (3,4-dipropoxyphenyl)phenyl-methanone, the two propoxy groups would significantly increase the lipophilicity of that region of the molecule, which could favor binding to hydrophobic pockets in an enzyme. The oxygen atoms of the propoxy groups could also potentially act as hydrogen bond acceptors. The precise inhibitory activity and mechanism against any particular enzyme would depend on the specific topology and chemical environment of the enzyme's active site. Kinetic studies of enzyme inhibition by analogous compounds can elucidate the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), providing further insight into the binding mechanism.

Research Applications of Methanone, 3,4 Dipropoxyphenyl Phenyl As a Synthetic Intermediate and Functional Scaffold

Precursor in Medicinal Chemistry Research for Advanced Molecular Structures

The diaryl ketone framework, particularly with alkoxy substitutions, is a recognized pharmacophore in medicinal chemistry. While direct studies on Methanone, (3,4-dipropoxyphenyl)phenyl- are not extensively documented in publicly available research, the utility of the closely related dialkoxy-benzoyl scaffold is well-established for creating advanced molecular structures with high therapeutic potential.

Researchers often use such scaffolds as starting points for synthesizing potent and selective enzyme inhibitors. For instance, the design of novel phosphodiesterase 5 (PDE5) inhibitors has utilized a 5-(3,4,5-trimethoxybenzoyl) moiety, which is structurally analogous to the 3,4-dipropoxybenzoyl portion of the title compound. In one study, this scaffold was key to developing a series of 4-aminopyrimidine (B60600) derivatives. The multiple methoxy (B1213986) groups, similar to the propoxy groups in the target compound, play a crucial role in binding to the target protein. A pseudo-ring formed by an intramolecular hydrogen bond helps to constrain the conformation of the molecule, leading to high potency and selectivity. This work resulted in the discovery of compounds with IC₅₀ values in the nanomolar range and high selectivity over related enzymes like PDE6.

Another area of application is in the synthesis of complex heterocyclic systems. For example, a 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone derivative was synthesized using a Povarov cycloaddition. mdpi.com This highlights how the dimethoxyphenyl group, a close relative of the dipropoxyphenyl group, can be incorporated into polycyclic structures known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. mdpi.com The dipropoxy functionality in Methanone, (3,4-dipropoxyphenyl)phenyl- offers a lipophilic character that can be advantageous for modulating pharmacokinetic properties in drug design.

The general synthetic route to Methanone, (3,4-dipropoxyphenyl)phenyl- often involves a Friedel-Crafts acylation or a Grignard reaction between a phenyl magnesium bromide and a 3,4-dipropoxybenzoyl derivative, making it an accessible intermediate for further chemical elaboration. researchgate.net

Building Block for Agrochemical Development

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, relies on the discovery of novel molecular scaffolds that exhibit desired biological activity and environmental profiles. The unique electronic and steric characteristics of Methanone, (3,4-dipropoxyphenyl)phenyl- make it a candidate for use as an intermediate in the synthesis of such compounds. researchgate.net The diaryl ketone structure is present in some commercial pesticides, and the dipropoxy substitution pattern can influence the molecule's uptake, transport, and metabolic stability in target organisms. While specific research detailing the use of this exact compound in agrochemical development is not prominent, the general utility of substituted benzophenone (B1666685) derivatives in this sector suggests its potential as a valuable building block.

Applications in Materials Science and Polymer Chemistry

The structural features of Methanone, (3,4-dipropoxyphenyl)phenyl- make it a promising candidate for applications in materials science, particularly in the fields of optoelectronics and polymer chemistry. researchgate.net

The core structure of Methanone, (3,4-dipropoxyphenyl)phenyl- is a type of benzophenone, a class of compounds known for their photochemical properties. Diaryl ketones can act as effective electron acceptors or as bridges in donor-acceptor dye molecules. The propoxy groups are electron-donating, which can be used to tune the electronic properties of the molecule, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

This tuning is critical in the design of organic dyes for applications like dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). For instance, related diaryl ketone structures, such as thioxanthenone, have been used as acceptor units in thermally activated delayed fluorescence (TADF) emitters for OLEDs. The substitution pattern on the aryl rings significantly affects the photophysical properties, including absorption and emission wavelengths, and quantum yields. The dipropoxyphenyl group can enhance solubility in organic solvents, which is beneficial for the solution-based processing of organic electronic devices.

Table 1: Photophysical Properties of Related Dye Scaffolds

| Dye Scaffold Type | Absorption Max (nm) | Emission Max (nm) | Application Note |

|---|---|---|---|

| Thioxanthenone Derivative | ~450-500 | ~550-600 | Used as an acceptor in TADF emitters for OLEDs. |

Note: Data is indicative of related compound classes and not specific to derivatives of Methanone, (3,4-dipropoxyphenyl)phenyl-.

The ketone group and the aromatic rings in Methanone, (3,4-dipropoxyphenyl)phenyl- provide reactive sites for polymerization. This compound can be envisioned as a monomer or a precursor to a monomer for creating functional polymers. For example, the ketone group can be converted to other functionalities that are amenable to polymerization reactions. Polymers incorporating such rigid, aromatic structures often exhibit high thermal stability and specific mechanical properties. The dipropoxy side chains can enhance the processability of the resulting polymers by lowering their melting points or increasing their solubility. These polymers could find applications as high-performance plastics, resins, or as components in advanced composite materials.

Exploration in Chemical Biology for Molecular Probe Development (based on activities of related compounds)

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of such probes, for example, for fluorescence imaging or as inhibitors for studying enzyme function, often requires a scaffold that can be readily modified to introduce reporting groups (like fluorophores) or to optimize binding to a biological target. nih.govens-lyon.frburleylabs.co.uk

The diaryl ketone structure of Methanone, (3,4-dipropoxyphenyl)phenyl- offers a foundation for developing such probes. The benzophenone core is known to be photoactivatable, a property that can be exploited for photolabeling experiments. The two distinct phenyl rings allow for differential functionalization. One ring can be modified to tune the photophysical properties or to attach a reactive group for covalent modification of a target protein, while the other can be altered to control binding affinity and selectivity.

The dipropoxy groups are electron-rich, and this electronic character can contribute to the fluorescence properties of a derived probe. For example, fluorophores containing dialkoxy-substituted phenyl rings are common in bioimaging. While direct research on probes derived from Methanone, (3,4-dipropoxyphenyl)phenyl- is sparse, the principles of probe design suggest its potential. A synthetic strategy could involve introducing an amino or azido (B1232118) group to enable click chemistry for attachment to biomolecules, or incorporating the scaffold into a larger system designed to report on a specific biological event, such as enzymatic activity or the presence of a particular analyte.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Methanone, (3,4-dipropoxyphenyl)phenyl- |

| Phenyl magnesium bromide |

| 3,4-dipropoxybenzophenone |

| 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine |

| 4-(3,4-dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone |

Computational Chemistry and Theoretical Modeling of Diaryl Ketone Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of diaryl ketones. nrel.gov These calculations can predict various molecular properties that are crucial for understanding the behavior of these compounds. For instance, DFT calculations can be used to determine optimized 3D geometries, enthalpies, Gibbs free energies, and vibrational frequencies. nrel.gov

In the context of diaryl ketones, DFT calculations have been used to analyze the reactivity of the ketone group. rsc.org For example, the stability of radical intermediates, which are important in many organic reactions, can be assessed. nrel.gov The distribution of Mulliken charges and spin densities provides a quantitative measure of the electron distribution within the molecule, highlighting the electrophilic nature of the carbonyl carbon and the nucleophilic character of the oxygen atom.

Table 1: Calculated Electronic Properties of a Representative Diaryl Ketone System

| Property | Calculated Value |

| Dipole Moment (Debye) | 2.85 |

| HOMO Energy (eV) | -6.23 |

| LUMO Energy (eV) | -1.78 |

| HOMO-LUMO Gap (eV) | 4.45 |

| Mulliken Charge on Carbonyl Carbon | +0.35 |

| Mulliken Charge on Carbonyl Oxygen | -0.42 |

Note: The values in this table are illustrative and represent typical data obtained from quantum chemical calculations on diaryl ketone systems.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like (3,4-dipropoxyphenyl)phenyl-methanone. These simulations model the atomic motions of a molecule over time, providing a detailed picture of its dynamic behavior. nih.gov By analyzing the trajectories from MD simulations, researchers can identify the most stable conformations and the energy barriers between them.

Table 2: Key Conformational Dihedral Angles in a Diaryl Ketone System from MD Simulations

| Dihedral Angle | Description | Average Value (degrees) |

| C(aryl1)-C(carbonyl)-C(aryl2)-C(aryl2) | Torsion angle between the two aryl rings | 45.2 |

| O=C-C(aryl1)-C(aryl1) | Torsion angle of the first aryl ring | 25.8 |

| O=C-C(aryl2)-C(aryl2) | Torsion angle of the second aryl ring | 30.1 |

Note: The values in this table are illustrative and represent typical data obtained from molecular dynamics simulations on diaryl ketone systems.

Theoretical Studies on Spectroscopic Properties

Quantum chemical calculations can also be used to predict the spectroscopic properties of diaryl ketones, which can be compared with experimental data to validate the computational models. youtube.comacs.org For example, time-dependent DFT (TD-DFT) calculations can be used to predict the UV-Vis absorption spectra of these compounds. The calculated excitation energies and oscillator strengths correspond to the absorption maxima and intensities observed experimentally.

Furthermore, the vibrational frequencies calculated using DFT can be correlated with the peaks in the infrared (IR) and Raman spectra. nrel.gov This allows for the assignment of specific vibrational modes to the observed spectral features, providing a deeper understanding of the molecular structure and bonding. Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated, aiding in the interpretation of experimental NMR spectra.

Table 3: Predicted Spectroscopic Data for a Representative Diaryl Ketone

| Spectroscopic Technique | Predicted Parameter | Value |

| UV-Vis | λmax (nm) | 285 |

| IR | Carbonyl Stretch (cm⁻¹) | 1665 |

| ¹³C NMR | Carbonyl Carbon Chemical Shift (ppm) | 195.2 |

| ¹H NMR | Aromatic Proton Chemical Shift (ppm) | 7.2 - 7.8 |

Note: The values in this table are illustrative and represent typical data obtained from theoretical spectroscopic studies on diaryl ketone systems.

Computational Design and Virtual Screening of Novel Diaryl Ketone Analogues

Computational methods are increasingly used in the design and virtual screening of novel molecules with desired properties. nih.gov For diaryl ketones, this can involve creating a virtual library of analogues by modifying the substitution patterns on the phenyl rings. nih.gov These virtual libraries can then be screened for properties such as improved biological activity or enhanced material characteristics. mdpi.com

Virtual screening techniques, often combined with molecular docking, can predict the binding affinity of these analogues to a specific biological target. nih.govmdpi.com This allows researchers to prioritize a smaller number of promising compounds for synthesis and experimental testing, saving time and resources. nih.gov The insights gained from quantum chemical calculations and MD simulations can inform the design of these new analogues, for example, by suggesting modifications that would improve their electronic properties or conformational stability. rsc.org

Conclusion and Future Directions in Methanone, 3,4 Dipropoxyphenyl Phenyl Research

Synthesis of Knowledge and Key Findings for the Diaryl Ketone Class

The study of diaryl ketones, a significant class of organic compounds, has yielded a wealth of knowledge that provides a foundational context for understanding specific members like Methanone, (3,4-dipropoxyphenyl)phenyl-. Research has established that diaryl ketones are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. acs.orgnih.gov Their rigid structure, characterized by a central carbonyl group flanked by two aryl rings, imparts unique electronic and steric properties that are leveraged in various applications.

Recent advancements in synthetic methodologies have significantly improved access to unsymmetrical diaryl ketones, a category that includes Methanone, (3,4-dipropoxyphenyl)phenyl-. rsc.org Techniques such as palladium-catalyzed carbonylative cross-coupling reactions have emerged as powerful tools, allowing for the efficient construction of these molecules from readily available precursors like aryl bromides and arylboronic acids. researchgate.net The development of novel carbon monoxide surrogates has further enhanced the practicality and safety of these synthetic routes. researchgate.net Furthermore, phosphine-free Fukuyama reactions and synergistic photoredox and nickel catalysis have expanded the scope and functional group tolerance for creating these complex ketone structures. rsc.orgnih.gov

From a biological perspective, the diaryl ketone moiety is recognized as a "pharmacophore" in certain contexts, with some derivatives exhibiting notable antifungal activities. nih.gov However, studies have also shown that not all diaryl ketones possess significant insecticidal or acetylcholinesterase inhibitory activities. nih.gov In the realm of materials science, novel heterocyclic hosts based on diaryl ketones have been designed for applications in phosphorescent organic light-emitting diodes (PhOLEDs). researcher.life

The stereochemistry of diaryl ketone reduction is another critical area of investigation. The reduction of the carbonyl group to a secondary alcohol can lead to chiral centers, and the development of stereoselective biocatalysts, such as alcohol dehydrogenases, has been a focus of research. acs.orgnih.gov These studies provide insight into how the steric and electronic properties of the aryl substituents influence the stereochemical outcome of such transformations. acs.orgnih.gov

The following table summarizes key research findings for the broader diaryl ketone class, which can be considered relevant for contextualizing future research on Methanone, (3,4-dipropoxyphenyl)phenyl-.

| Research Area | Key Findings |

| Synthesis | Development of palladium-catalyzed carbonylative Suzuki-Miyaura reactions and phosphine-free Fukuyama couplings for efficient synthesis. rsc.orgresearchgate.net |

| Use of novel carbon monoxide surrogates to improve safety and efficiency. researchgate.net | |

| Application of photoredox and nickel catalysis for cross-electrophile coupling to form ketones from carboxylic acids and organic bromides. nih.gov | |

| Biological Activity | Some diaryl ketone derivatives exhibit potent antifungal properties. nih.gov |

| Insecticidal and acetylcholinesterase inhibitory activities are variable and not universal across the class. nih.gov | |

| Materials Science | Diaryl ketone-tethered 1,5-diazocines have been synthesized as host materials for PhOLEDs. researcher.life |

| Biocatalysis | Alcohol dehydrogenases can be engineered for the stereoselective reduction of "difficult-to-reduce" diaryl ketones. acs.orgnih.gov |

| The polarity and steric hindrance of aryl groups are critical for stereorecognition by enzymes. acs.orgnih.gov |

Identification of Promising Avenues for Further Academic Investigation

While the broader class of diaryl ketones has been extensively studied, Methanone, (3,4-dipropoxyphenyl)phenyl- itself represents a largely unexplored chemical entity. The presence of the 3,4-dipropoxy substitution pattern on one of the phenyl rings offers several intriguing avenues for future academic investigation.

A primary area for research would be the comprehensive characterization of the physicochemical properties of Methanone, (3,4-dipropoxyphenyl)phenyl-. This would involve detailed spectroscopic analysis (NMR, IR, MS) and determination of properties such as its crystalline structure, solubility, and electronic characteristics. Understanding these fundamental properties is a prerequisite for any further application-oriented research.

The synthesis of Methanone, (3,4-dipropoxyphenyl)phenyl- and its derivatives is another key research direction. While general methods for diaryl ketone synthesis exist, optimizing a synthetic route for this specific compound would be a valuable contribution. rsc.orgresearchgate.net This could involve exploring the efficiency of various catalytic systems and reaction conditions to achieve high yields and purity.

A significant opportunity lies in the biological evaluation of Methanone, (3,4-dipropoxyphenyl)phenyl-. Drawing inspiration from findings that some diaryl ketones exhibit antifungal activity, a systematic screening of this compound against a panel of fungal pathogens could reveal novel therapeutic potential. nih.gov Furthermore, its potential as an inhibitor of other enzymes or as a ligand for various receptors could be explored through computational modeling and in vitro assays.

The unique electronic nature of the dipropoxy-substituted phenyl ring may also warrant investigation in the context of materials science. The electron-donating nature of the propoxy groups could influence the photophysical properties of the molecule, making it a candidate for new organic electronic materials, such as those used in PhOLEDs. researcher.life

Finally, the stereoselective reduction of the carbonyl group in Methanone, (3,4-dipropoxyphenyl)phenyl- presents a compelling challenge. Investigating the use of chiral catalysts or biocatalysts to produce enantiomerically pure (3,4-dipropoxyphenyl)phenyl-methanol would be a valuable academic pursuit, especially if the resulting chiral alcohol exhibits interesting biological or material properties. acs.orgnih.gov

Potential for Interdisciplinary Collaboration and Novel Discoveries

The multifaceted nature of diaryl ketone research inherently encourages interdisciplinary collaboration, and the exploration of Methanone, (3,4-dipropoxyphenyl)phenyl- is no exception. The potential for novel discoveries lies at the intersection of chemistry, biology, and materials science.

Collaboration between synthetic organic chemists and medicinal chemists would be crucial for the design, synthesis, and biological evaluation of a library of derivatives based on the Methanone, (3,4-dipropoxyphenyl)phenyl- scaffold. This could lead to the discovery of new drug candidates with improved efficacy and selectivity. nih.gov

Partnerships with computational chemists could accelerate the discovery process. Molecular modeling and docking studies could predict the binding affinity of Methanone, (3,4-dipropoxyphenyl)phenyl- and its analogues to various biological targets, thereby guiding synthetic efforts towards more promising compounds. nih.gov

In the realm of materials science, collaboration with physicists and engineers would be essential to evaluate the potential of this compound in electronic devices. researcher.life This could involve fabricating and characterizing prototype devices to assess properties such as electroluminescence and charge transport.

Furthermore, the investigation of the biocatalytic reduction of Methanone, (3,4-dipropoxyphenyl)phenyl- would benefit from a collaboration between organic chemists and biochemists or enzymologists. acs.orgnih.gov Such a partnership could lead to the development of highly efficient and selective biocatalytic processes for the production of valuable chiral building blocks. The exploration of this specific diaryl ketone, with its unique substitution pattern, has the potential to yield novel scientific insights and practical applications across a range of disciplines.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing (3,4-dipropoxyphenyl)phenyl methanone derivatives?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a phenylacetyl chloride reacts with a 3,4-dipropoxyphenyl aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include intermolecular condensation of precursor ketones under acidic conditions, as demonstrated in furanone synthesis .

- Key Considerations : Monitor reaction temperature and stoichiometry to avoid over-acylation or side products. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended.

Q. How should researchers characterize the purity and structural integrity of (3,4-dipropoxyphenyl)phenyl methanone?

- Analytical Techniques :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity against reference standards .

- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions. For example, propoxy groups show characteristic δ 1.0–1.5 ppm (triplet) and δ 3.8–4.2 ppm (multiplet) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₃H₂₈O₃: expected [M+H]⁺ = 353.21).

Q. What safety protocols are critical when handling methanone derivatives in the lab?

- Hazard Mitigation :

- Use fume hoods for synthesis due to potential respiratory irritants.

- Refer to Safety Data Sheets (SDS) for solvent compatibility and first-aid measures (e.g., ethanol for skin contact) .

- Store in airtight containers at room temperature, away from oxidizing agents.

Advanced Research Questions

Q. How can Friedel-Crafts acylation be optimized for higher yields of (3,4-dipropoxyphenyl)phenyl methanone?

- Experimental Design :

- Catalyst Screening : Compare AlCl₃, FeCl₃, and ionic liquids for efficiency. For example, AlCl₃ in dichloromethane at 0°C improves regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic substitution but may require longer reaction times.

- Yield Analysis : Use GC-MS to quantify unreacted precursors and optimize molar ratios (e.g., 1:1.2 acyl chloride to aromatic substrate).

Q. What strategies resolve contradictions in bioassay results for methanone derivatives as enzyme inhibitors?

- Data Analysis Framework :

- Reproducibility Checks : Validate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., depropoxylated analogs) that may interfere with activity .

- Dose-Response Studies : Perform IC₅₀ comparisons under standardized conditions (pH, temperature) .

Q. How do computational methods like molecular docking inform the design of methanone-based herbicides?

- Case Study : For 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors:

- Docking Workflow : Use AutoDock Vina to model interactions between the methanone’s ketone group and HPPD’s Fe²⁺ active site.

- Validation : Compare predicted binding energies (ΔG) with in vitro herbicidal activity. Compound 3h in aryl-naphthyl methanones showed a ΔG of −9.2 kcal/mol, correlating with 85% weed suppression at 0.75 mmol/m² .

Q. What synthetic modifications enhance the photostability of (3,4-dipropoxyphenyl)phenyl methanone for material science applications?

- Derivatization Approaches :

- Oxime Formation : React with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol to form methanone oximes, which exhibit improved UV stability .

- Fluorination : Introduce electron-withdrawing groups (e.g., para-fluoro substituents) to reduce π-π stacking and photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.